molecular formula C10H12FNO B6333481 3-Fluoro-5-(pyrrolidin-1-yl)phenol CAS No. 925233-15-4

3-Fluoro-5-(pyrrolidin-1-yl)phenol

Cat. No. B6333481
CAS RN: 925233-15-4
M. Wt: 181.21 g/mol
InChI Key: OSPGQQFBODVGHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-5-(pyrrolidin-1-yl)phenol is a chemical compound with the CAS Number: 925233-15-4 . It has a molecular weight of 181.21 . The compound is solid in its physical form .


Molecular Structure Analysis

The IUPAC name of this compound is 3-fluoro-5-(pyrrolidin-1-yl)phenol . The InChI code is 1S/C10H12FNO/c11-8-5-9(7-10(13)6-8)12-3-1-2-4-12/h5-7,13H,1-4H2 .


Physical And Chemical Properties Analysis

The compound has a storage temperature of 2-8°C . and is shipped at room temperature .

Scientific Research Applications

Pharmacophore Exploration

The pyrrolidine ring in 3-Fluoro-5-(pyrrolidin-1-yl)phenol allows for efficient exploration of pharmacophore space due to its sp3-hybridization . This feature is crucial for identifying and optimizing interactions with biological targets, which can lead to the development of new therapeutic agents .

Stereochemical Studies

Due to the presence of the pyrrolidine ring, this compound contributes significantly to the stereochemistry of molecules. Researchers can study the effects of stereochemistry on drug behavior, including how different stereoisomers can influence the biological profile of drug candidates .

3D Molecular Coverage

The non-planarity of the pyrrolidine ring, known as “pseudorotation,” increases three-dimensional coverage. This characteristic is beneficial for the design of molecules with enhanced binding properties and selectivity towards specific biological targets .

Drug Design and Discovery

3-Fluoro-5-(pyrrolidin-1-yl)phenol serves as a versatile scaffold in drug discovery. Its structure can be modified to create novel biologically active compounds with potential therapeutic applications in treating various human diseases .

Material Science

The compound’s molecular structure, confirmed by DFT studies and crystallography, can provide insights into its physical and chemical properties. This information is valuable for the development of new materials with specific electronic or optical characteristics .

Biological Activity Profiling

The fluorophenyl substituent at position 3 of the pyrrolidine ring has shown to offer better in vitro potency and efficacy. This finding can guide the synthesis of new compounds with improved biological activity for potential use in medical treatments .

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES: Rinse cautiously with water for several minutes), P351 (Continue rinsing), and P338 (If eye irritation persists: Get medical advice/attention) .

properties

IUPAC Name

3-fluoro-5-pyrrolidin-1-ylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c11-8-5-9(7-10(13)6-8)12-3-1-2-4-12/h5-7,13H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSPGQQFBODVGHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=CC(=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-5-(pyrrolidin-1-yl)phenol

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